2-Benzo[b]furancarboxamide,3-amino-6-phenyl-
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Overview
Description
2-Benzo[b]furancarboxamide,3-amino-6-phenyl- is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[b]furancarboxamide,3-amino-6-phenyl- typically involves the formation of the benzofuran ring followed by the introduction of the carboxamide and amino groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[b]furancarboxamide,3-amino-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
2-Benzo[b]furancarboxamide,3-amino-6-phenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Benzo[b]furancarboxamide,3-amino-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Carboxamide derivatives: Compounds with carboxamide groups attached to different aromatic or heterocyclic rings.
Uniqueness
2-Benzo[b]furancarboxamide,3-amino-6-phenyl- is unique due to its specific combination of functional groups and the resulting biological activities. Its structural features confer distinct properties that differentiate it from other benzofuran and carboxamide derivatives.
This detailed article provides a comprehensive overview of 2-Benzo[b]furancarboxamide,3-amino-6-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-amino-6-phenyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)19-14(13)15(17)18/h1-8H,16H2,(H2,17,18) |
InChI Key |
ZJIJWLFYGFGMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(O3)C(=O)N)N |
Origin of Product |
United States |
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